An In-depth Technical Guide to 3-(2-Bromoacetyl)-2(1H)-quinolinone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-Bromoacetyl)-2(1H)-quinolinone: Properties, Synthesis, and Applications
Executive Summary: 3-(2-bromoacetyl)-2(1H)-quinolinone is a highly versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure integrates the privileged quinolinone scaffold, known for a wide range of biological activities, with a reactive α-bromoacetyl group. This combination makes it an exceptional building block for constructing complex heterocyclic systems and for the targeted covalent modification of biological macromolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers in medicinal chemistry and materials science.
The Quinolinone Scaffold: A Foundation of Pharmacological Significance
The quinolin-2(1H)-one, or carbostyril, core is a prominent N-heterocycle found in numerous natural alkaloids and synthetic compounds.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. These activities include anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of its biological profile. The introduction of a 2-bromoacetyl group at the C3-position transforms the stable quinolinone core into a reactive electrophilic probe, ideal for creating covalent linkages and exploring chemical space for novel therapeutics.
Physicochemical and Spectroscopic Properties
The precise characterization of 3-(2-bromoacetyl)-2(1H)-quinolinone is fundamental to its application. While extensive public data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Chemical Properties
A summary of the key physicochemical properties is presented below. These values are calculated or estimated based on standard computational models and data from analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Expected to be a light-colored solid (e.g., off-white to pale yellow) | Analogy |
| Melting Point | Not available; expected to be >150 °C | Analogy |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, CHCl₃ | Analogy |
| pKa | ~14 (for the N-H proton) | Predicted[4] |
Spectroscopic Signature
Elucidation of the molecular structure relies on a combination of spectroscopic techniques. The expected data are outlined below.
¹H Nuclear Magnetic Resonance (¹H NMR):
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Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring of the quinolinone system.
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C4-H Proton (1H): A sharp singlet expected around δ 8.1-8.5 ppm, shifted downfield due to the anisotropic effects of the adjacent carbonyl and the aromatic system.
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CH₂ Protons (2H): A sharp singlet expected around δ 4.5-5.0 ppm, characteristic of the methylene protons adjacent to a carbonyl and a bromine atom.
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N-H Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR):
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Carbonyl Carbons (2C): Two signals are expected in the downfield region, ~δ 160-165 ppm for the C2-quinolinone carbonyl and ~δ 190-195 ppm for the acetyl carbonyl.
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Aromatic & Vinylic Carbons (9C): A series of signals between δ 115-145 ppm.
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CH₂ Carbon (1C): A signal expected around δ 30-35 ppm.
Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretches: Two distinct, strong absorption bands are anticipated: one around 1660-1680 cm⁻¹ for the quinolinone amide carbonyl and another around 1690-1710 cm⁻¹ for the ketone carbonyl.
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C=C Aromatic Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion Peak: Electrospray ionization (ESI) would show a prominent [M+H]⁺ peak at m/z 266/268 and an [M-H]⁻ peak at m/z 264/266. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.
Experimental Protocol: Spectroscopic Characterization
The following provides a standardized workflow for the robust analytical characterization of newly synthesized 3-(2-bromoacetyl)-2(1H)-quinolinone.[5]
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Sample Preparation:
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NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure full solubility and avoid signal overlap.[5]
-
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity solvent such as methanol or acetonitrile.[5]
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IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[5]
-
-
Data Acquisition:
-
Data Analysis: Compare the acquired spectra with the expected chemical shifts, coupling constants, absorption frequencies, and isotopic patterns to confirm the structure and assess purity.
Caption: Workflow for the synthesis and structural elucidation of a target compound.[5]
Synthesis and Purification
The most direct and common method for preparing 3-(2-bromoacetyl)-2(1H)-quinolinone is through the selective bromination of the corresponding acetyl precursor, 3-acetyl-2(1H)-quinolinone.
Synthetic Pathway: Radical Bromination
This transformation is typically achieved via a free-radical substitution reaction at the α-carbon of the acetyl group.[1][2]
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Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, minimizing side reactions. The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is used to facilitate the radical chain reaction.
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Mechanism: The reaction proceeds via a standard free-radical mechanism. The initiator generates radicals that abstract a proton from the α-carbon of the acetyl group. The resulting enolate-stabilized radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which propagates the chain.
Caption: General scheme for the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone.
Experimental Protocol: Synthesis
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Setup: To a solution of 3-acetyl-2(1H)-quinolinone (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).
-
Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 3 mol%).[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
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Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-(2-bromoacetyl)-2(1H)-quinolinone.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-(2-bromoacetyl)-2(1H)-quinolinone stems from the high reactivity of the α-bromoacetyl moiety, which acts as a potent electrophile.
The α-Bromoacetyl Group: An Electrophilic Hub
The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group make the methylene carbon highly susceptible to nucleophilic attack. This functionality is an excellent alkylating agent, readily participating in Sₙ2 reactions with a wide range of nucleophiles.
This reactivity is the cornerstone of its use in building more complex molecular architectures. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common motif in pharmacologically active compounds.[6][7] Similarly, reactions with amines, hydrazines, or active methylene compounds can be used to construct a variety of other heterocyclic systems fused or appended to the quinolinone core.[7][8]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the discovery and development of quinolones and analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(2-BROMO-ACETYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 70639-82-6 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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